An In-depth Technical Guide to 3-(Trifluoromethyl)phenylacetyl chloride
An In-depth Technical Guide to 3-(Trifluoromethyl)phenylacetyl chloride
Abstract
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)phenylacetyl chloride (CAS No. 2003-14-7), a crucial reagent and building block in modern organic synthesis. The document details its chemical identity, physicochemical properties, synthesis, and characteristic reactivity. Emphasis is placed on its applications in medicinal chemistry and agrochemical development, fields where the trifluoromethyl moiety imparts unique and desirable properties such as enhanced metabolic stability and lipophilicity.[1] Detailed experimental protocols for its synthesis and subsequent use in acylation reactions are provided, alongside critical safety and handling information. This guide is intended for researchers, chemists, and drug development professionals who utilize fluorinated intermediates in their synthetic endeavors.
Introduction and Chemical Identity
3-(Trifluoromethyl)phenylacetyl chloride is an acyl chloride distinguished by the presence of a trifluoromethyl (-CF₃) group at the meta-position of the phenyl ring.[1] This functional group is a cornerstone of modern pharmaceutical and agrochemical design, as it can significantly modulate a molecule's biological activity, metabolic profile, and physical properties.[1] The -CF₃ group enhances lipophilicity, which can improve membrane permeability, and its strong electron-withdrawing nature increases the metabolic stability of adjacent chemical bonds.[1]
As an acyl chloride, this compound is a highly reactive electrophile, serving as a powerful acylating agent for the introduction of the 3-(trifluoromethyl)phenylacetyl moiety into a wide range of molecules. Its unique combination of reactivity and the embedded -CF₃ group makes it an invaluable intermediate in the synthesis of complex target molecules, including anti-inflammatory drugs and cancer therapeutics.[1]
CAS Number: 2003-14-7[2]
Molecular Formula: C₉H₆ClF₃O[2]
IUPAC Name: [3-(Trifluoromethyl)phenyl]acetyl chloride
InChI Key: FEVJJJQOPGZSIG-UHFFFAOYSA-N
Physicochemical and Spectroscopic Properties
3-(Trifluoromethyl)phenylacetyl chloride is a clear, nearly colorless liquid at ambient temperature.[1] Its properties are summarized in the table below. The incorporation of the trifluoromethyl group leads to a higher molecular weight and density compared to its non-fluorinated analog, phenylacetyl chloride.
| Property | Value | Source(s) |
| Molecular Weight | 222.59 g/mol | [2][3] |
| Physical Form | Liquid | [1] |
| Density (Predicted) | 1.355 ± 0.06 g/cm³ | [1] |
| Boiling Point | No definitive data available; distillation under reduced pressure is required to prevent decomposition. | |
| Melting Point | Not experimentally determined; remains liquid at room temperature.[1] | [1] |
| Solubility | Reacts violently with water and other protic solvents (e.g., alcohols).[1] Soluble in aprotic organic solvents like dichloromethane (DCM), chloroform, and ethers.[1] | [1] |
| Storage Temperature | Ambient Storage |
Synthesis and Mechanistic Considerations
The most common and direct method for the preparation of 3-(Trifluoromethyl)phenylacetyl chloride is the chlorination of the corresponding carboxylic acid, 3-(trifluoromethyl)phenylacetic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
The choice of chlorinating agent is critical. Oxalyl chloride is often preferred for smaller-scale laboratory syntheses as its byproducts (CO₂, CO, HCl) are gaseous, simplifying purification. Thionyl chloride is a cost-effective alternative for larger-scale production, with gaseous byproducts (SO₂ and HCl). A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to accelerate the reaction with oxalyl chloride via the formation of the Vilsmeier reagent, a more potent acylating intermediate.
Diagram: Synthesis of 3-(Trifluoromethyl)phenylacetyl chloride
Caption: General reaction scheme for the synthesis of the target compound.
Protocol 1: Synthesis from 3-(Trifluoromethyl)phenylacetic Acid
Disclaimer: This protocol must be performed by trained personnel in a well-ventilated chemical fume hood, using appropriate Personal Protective Equipment (PPE).
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 3-(trifluoromethyl)phenylacetic acid (1.0 eq).
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Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon).
-
Solvent Addition: Add a dry, aprotic solvent such as dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of acid).
-
Reagent Addition: While stirring, add thionyl chloride (SOCl₂) (typically 1.2-1.5 eq) dropwise via a syringe or dropping funnel at room temperature. Causality Note: A slight excess of the chlorinating agent ensures the complete conversion of the carboxylic acid.
-
Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. The progress can be monitored by observing the cessation of gas evolution (HCl).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess SOCl₂ and solvent under reduced pressure using a rotary evaporator. Trustworthiness Check: The crude product should be a clear, possibly yellowish, oil.
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Purification: The crude product is often of sufficient purity for subsequent steps. If higher purity is required, fractional distillation under high vacuum can be performed.
-
Characterization: Confirm the identity of the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and IR). The IR spectrum should show a characteristic strong C=O stretch for the acyl chloride at approximately 1780-1815 cm⁻¹.
Reactivity and Applications in Synthesis
The primary utility of 3-(trifluoromethyl)phenylacetyl chloride stems from its reactivity as a potent electrophile in nucleophilic acyl substitution reactions .[1] The carbonyl carbon is highly electron-deficient due to the inductive effects of both the chlorine atom and the trifluoromethyl-substituted phenyl ring, making it highly susceptible to attack by nucleophiles.
Key Reactions:
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Amide Formation: It reacts readily with primary and secondary amines to form corresponding amides. This is one of the most common applications in medicinal chemistry for building complex drug scaffolds. The reaction is typically run in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to quench the HCl byproduct.[1]
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Ester Formation: Reaction with alcohols yields esters.[1] This reaction is often catalyzed by a base to deprotonate the alcohol, increasing its nucleophilicity.
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Friedel-Crafts Acylation: It can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones, though intramolecular reactions or reactions on highly activated rings are more common.
The trifluoromethyl group is generally stable under these reaction conditions, making this reagent a reliable building block.[1] Its utility is highlighted in the synthesis of intermediates for drugs like Cinacalcet, a calcimimetic agent.[4]
Diagram: Experimental Workflow for Amide Synthesis
Caption: A typical workflow for an acylation reaction using the title compound.
Safety and Handling
3-(Trifluoromethyl)phenylacetyl chloride is a hazardous chemical that must be handled with extreme care.
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Corrosive: It causes severe skin burns and serious eye damage.[5] Contact with skin or eyes requires immediate and thorough rinsing with water.[5][6]
-
Water Reactive: It reacts violently with water, moisture, and protic solvents, releasing corrosive and toxic hydrogen chloride (HCl) gas.[1][6] All handling must be done under anhydrous conditions and preferably under an inert atmosphere.
-
Lachrymator: The vapors are irritating to the respiratory system and eyes.[1]
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles along with a face shield when handling this compound.[6] All operations should be conducted within a certified chemical fume hood.
Spill Management: In case of a small spill, absorb with an inert dry material (e.g., vermiculite or dry sand) and place in a sealed container for chemical waste disposal. Do NOT use water or combustible materials for cleanup.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[7]
| Hazard Statement | GHS Code | Source(s) |
| Causes severe skin burns and eye damage. | H314 | |
| Causes serious eye damage. | H318 | |
| May be corrosive to metals. | H290 | [5] |
Conclusion
3-(Trifluoromethyl)phenylacetyl chloride is a high-value, reactive intermediate essential for introducing the 3-(trifluoromethyl)phenylacetyl group in synthetic chemistry. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the trifluoromethyl substituent provides significant advantages in modulating molecular properties. While its reactivity demands careful and skilled handling due to its corrosive and water-sensitive nature, its role as a synthetic building block is well-established. The protocols and data presented in this guide offer a foundational resource for scientists leveraging this powerful reagent in their research and development activities.
References
-
Alfa Chemistry. 3-(Trifluoromethyl)phenylacetyl chloride.
-
BenchChem. Buy 3-(Trifluoromethyl)phenylacetyl chloride | 2003-14-7.
-
CookeChem. 3-(TRIFLUOROMETHYL)PHENYLACETYL CHLORIDE , 98%HPLC , 2003-14-7.
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Sigma-Aldrich. 3-(Trifluoromethyl)phenylacetyl chloride | 2003-14-7.
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Thermo Fisher Scientific. SAFETY DATA SHEET - (S)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetyl chloride.
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TCI Chemicals. SAFETY DATA SHEET - (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetylChloride.
-
Fisher Scientific. SAFETY DATA SHEET - Phenylacetyl chloride.
-
MDPI. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl.
Sources
- 1. Buy 3-(Trifluoromethyl)phenylacetyl chloride | 2003-14-7 [smolecule.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 3-(TRIFLUOROMETHYL)PHENYLACETYL CHLORIDE , 98%HPLC , 2003-14-7 - CookeChem [cookechem.com]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
